Cas no 2287341-74-4 (2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol)

2-(4-Fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol is a fluorinated benzotriazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a benzotriazole core with a branched aliphatic alcohol, offering versatility in synthetic modifications. The presence of a fluorine atom at the 4-position enhances its electronic properties, potentially improving binding affinity or metabolic stability in bioactive compounds. The tertiary alcohol and methyl substituents contribute to steric diversity, making it a valuable intermediate for structure-activity relationship studies. This compound is particularly relevant in the development of enzyme inhibitors or receptor modulators due to its balanced lipophilicity and hydrogen-bonding capacity. Its synthetic utility lies in its functional group compatibility and potential for further derivatization.
2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol structure
2287341-74-4 structure
Product Name:2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
CAS No:2287341-74-4
MF:C11H14FN3O
MW:223.246765613556
CID:5820934
PubChem ID:165743249
Update Time:2025-11-01

2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-6750717
    • 2287341-74-4
    • 2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol
    • Inchi: 1S/C11H14FN3O/c1-7(2)10(6-16)15-9-5-3-4-8(12)11(9)13-14-15/h3-5,7,10,16H,6H2,1-2H3
    • InChI Key: RNLCHDHDKRQBSL-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1N=NN2C(CO)C(C)C

Computed Properties

  • Exact Mass: 223.11209024g/mol
  • Monoisotopic Mass: 223.11209024g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 50.9Ų

2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol Related Literature

Additional information on 2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol

Compound 2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol (CAS No. 2287341-74-4)

The compound 2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol (CAS No. 2287341-74-4) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzotriazole ring system with a fluoro substituent and a hydroxyl group attached to a branched alkyl chain. The benzotriazole moiety is known for its aromatic stability and ability to coordinate with metal ions, making it a valuable component in corrosion inhibitors and stabilizers for polymers and coatings.

Recent studies have highlighted the potential of 2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1-ol in advanced materials science. Researchers have explored its role as a precursor for the synthesis of novel coordination polymers and metalloorganic frameworks (MOFs). The fluoro substituent on the benzotriazole ring enhances the molecule's electronic properties, making it suitable for applications in optoelectronics and sensors. Additionally, the hydroxyl group provides flexibility in chemical modifications, enabling the formation of various derivatives with tailored functionalities.

In terms of synthesis, 2-(4-fluoro-1H-1,2,3-benzotriazol-1-yl)-3-methylbutan-1

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